5-{[(4-Fluorophenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
5-{[(4-Fluorophenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione is a synthetic organic compound that belongs to the class of Meldrum’s acid derivatives. This compound is characterized by the presence of a fluorophenyl group attached to an amino-methylidene moiety, which is further connected to a dioxane ring. The unique structure of this compound makes it a valuable intermediate in organic synthesis and various chemical reactions.
Scientific Research Applications
5-{[(4-Fluorophenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
A structurally similar compound, 4,5-bis(4-fluoroanilino)phthalimide, is known to selectively inhibit the epidermal growth factor (egf) receptor tyrosine protein kinase . The EGF receptor plays a crucial role in cell proliferation and survival, and its deregulation is associated with various proliferative diseases such as cancer .
Mode of Action
Based on the action of similar compounds, it can be inferred that it might interact with its target, potentially the egf receptor, and inhibit its tyrosine protein kinase activity . This inhibition could result in the disruption of signal transduction from the EGF receptor, thereby affecting cell proliferation and survival .
Biochemical Pathways
Given its potential target, it might affect pathways downstream of the egf receptor, such as the mapk/erk pathway and the pi3k/akt pathway, which are involved in cell proliferation, survival, and differentiation .
Result of Action
Based on the action of similar compounds, it can be inferred that it might lead to the inhibition of cell proliferation and induction of cell death in cells that overexpress the egf receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-Fluorophenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of Meldrum’s acid with 4-fluoroaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process. Additionally, purification techniques like recrystallization and chromatography are used to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-{[(4-Fluorophenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones, forming new carbon-carbon bonds.
Oxidation and Reduction: The amino-methylidene moiety can be oxidized or reduced under specific conditions, resulting in different functional groups
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Condensation Reactions: Aldehydes or ketones in the presence of acid or base catalysts.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride
Major Products Formed
The major products formed from these reactions include various substituted dioxane derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .
Comparison with Similar Compounds
Similar Compounds
5-(Furan-2-ylmethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione: Similar structure but with a furan ring instead of a fluorophenyl group.
6-[(1E)-2-[4-(4-Fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate: A more complex derivative with additional functional groups.
Uniqueness
The uniqueness of 5-{[(4-Fluorophenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione lies in its specific combination of a fluorophenyl group and a dioxane ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-[(4-fluoroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO4/c1-13(2)18-11(16)10(12(17)19-13)7-15-9-5-3-8(14)4-6-9/h3-7,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOKVNKQPCKKSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=CC=C(C=C2)F)C(=O)O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.